N-(4-chlorobenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached via a nucleophilic substitution reaction, using 4-chlorobenzyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in inflammation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]quinazolin-4-amine
- CCT251545
- Ponatinib
- Linifanib
- Cortistatin A
Uniqueness
N-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19ClN2O4S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-11-10-17(25-16-5-3-2-4-15(16)21)18(22)20-12-13-6-8-14(19)9-7-13/h2-9,17H,10-12H2,1H3,(H,20,22) |
InChI Key |
KLWUOAXMNKYELR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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